4-Bromo-2-fluoro-5-nitrobenzoic acid
Description
Contextualization of Halogenated Nitroaromatic Carboxylic Acids in Contemporary Organic Chemistry
Halogenated nitroaromatic carboxylic acids belong to a class of organic compounds that are of significant interest in medicinal chemistry and materials science. The presence of a carboxylic acid group is a key feature in a vast number of therapeutic agents, as it can participate in crucial drug-target interactions through hydrogen bonding and electrostatic interactions. nih.gov However, this group can also present challenges related to metabolic instability and membrane permeability. nih.govresearchgate.net
The incorporation of halogen atoms, such as bromine and fluorine, onto the aromatic ring profoundly influences the molecule's physicochemical properties. Halogens can modulate acidity, lipophilicity, and metabolic stability, and can serve as key binding elements in protein-ligand interactions, a phenomenon known as halogen bonding. nih.gov The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but also serves as a synthetic handle that can be readily reduced to an amino group, opening pathways to a wide array of nitrogen-containing heterocyclic compounds. This combination of functional groups makes these compounds important precursors for pharmaceuticals, agrochemicals, and specialty polymers. ossila.comnbinno.com
Overview of Research Trajectories Related to 4-Bromo-2-fluoro-5-nitrobenzoic acid
While specific, published research trajectories for this compound (CAS 355423-16-4) are not extensively detailed in readily available literature, its structure points to its potential as a key intermediate in several areas of chemical research, particularly in the synthesis of complex, biologically active molecules. Its value lies in its role as a precursor, which is often consumed in the synthesis of a final product and may not be explicitly named in the title or abstract of a publication.
Based on the reactivity of its functional groups, research involving this compound would likely focus on:
Pharmaceutical Drug Discovery: As a halogenated nitroaromatic compound, it is a prime candidate for the synthesis of novel therapeutic agents. nbinno.com The selective modification of its functional groups allows for the systematic exploration of chemical space to optimize drug-like properties, such as potency, selectivity, and pharmacokinetics. For instance, similar fluoronitrobenzoic acids are used as precursors for antimicrobial and antipsychotic agents. ossila.com
Agrochemical Development: The structural motifs present in this molecule are common in modern herbicides and fungicides. nbinno.com Research in this area would utilize the compound to build new crop protection agents.
Heterocyclic Chemistry: The strategic placement of the nitro, fluoro, and carboxylic acid groups makes it an ideal starting material for the synthesis of various heterocyclic ring systems. The reduction of the nitro group followed by intramolecular reactions with the other functional groups (or their derivatives) can lead to the formation of complex polycyclic structures that are often the core of biologically active natural products and pharmaceuticals.
The demand for such highly functionalized building blocks in chemical synthesis underscores the importance of this compound in enabling the discovery and development of new chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSIBDAVDNXXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431094 | |
| Record name | 4-BROMO-2-FLUORO-5-NITROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355423-16-4 | |
| Record name | 4-BROMO-2-FLUORO-5-NITROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Pathways for 4 Bromo 2 Fluoro 5 Nitrobenzoic Acid
Classical and Contemporary Approaches to Aromatic Functionalization
The introduction of functional groups onto an aromatic scaffold is a cornerstone of organic synthesis. For 4-Bromo-2-fluoro-5-nitrobenzoic acid, the key transformations are nitration and halogenation.
Direct functionalization of a benzoic acid scaffold is governed by the directing effects of the existing substituents. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho, para-director.
Nitration: The introduction of a nitro group (–NO2) onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active agent in the reaction. masterorganicchemistry.com When applied to a molecule like 2-fluorobenzoic acid, the fluorine atom directs the incoming nitro group to the positions ortho and para to it, while the carboxyl group directs it to the meta position. The interplay of these effects determines the final product distribution.
Halogenation: Bromination is also an electrophilic aromatic substitution reaction. It typically involves reacting the aromatic compound with bromine (Br2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3). For activated rings, milder conditions can be used. N-Bromosuccinimide (NBS) is a common reagent for bromination, often used in a polar solvent like acetic acid. chemicalbook.com
The order in which the nitro and bromo groups are introduced is critical for achieving the desired substitution pattern.
Nitration followed by Bromination: Starting with 2-fluorobenzoic acid, nitration would likely yield a mixture of isomers, with 2-fluoro-5-nitrobenzoic acid being a significant product due to the directing influence of the fluorine atom. Subsequent bromination of this intermediate would be directed by all three existing groups. The strong deactivating effect of the nitro and carboxyl groups would make this step challenging, requiring harsh reaction conditions.
Bromination followed by Nitration: An alternative route begins with the bromination of 2-fluorobenzoic acid to produce 4-bromo-2-fluorobenzoic acid. The subsequent nitration step introduces the nitro group. In this case, the bromine and fluorine atoms direct the incoming nitro group, leading to the desired this compound. A patent describing the synthesis of a related compound, 4-bromo-3-nitrobenzoic acid, highlights that nitrating 4-bromobenzoic acid cleanly yields the desired product because the positions are activated by the bromine. quora.com
Table 1: Comparison of Sequential Functionalization Strategies
| Starting Material | Step 1 (Reagents) | Intermediate | Step 2 (Reagents) | Final Product | Key Challenge |
| 2-Fluorobenzoic Acid | Nitration (HNO₃/H₂SO₄) | 2-Fluoro-5-nitrobenzoic acid | Bromination (Br₂/FeBr₃) | This compound | Bromination of a highly deactivated ring. |
| 2-Fluorobenzoic Acid | Bromination (Br₂/FeBr₃) | 4-Bromo-2-fluorobenzoic acid | Nitration (HNO₃/H₂SO₄) | This compound | Controlling regioselectivity of nitration. |
Multi-Step Synthesis from Precursor Aromatic Systems
More complex, multi-step syntheses allow for greater control and can be used to build the target molecule from simpler, readily available starting materials.
A versatile strategy involves starting with a substituted toluene (B28343) and modifying the methyl group at a late stage of the synthesis. A patented method for the synthesis of the analogous 2-chloro-4-fluoro-5-nitrobenzoic acid provides a clear blueprint for this approach. google.comgoogle.com
Photochlorination: The synthesis begins with a substituted toluene, such as 2-chloro-4-fluorotoluene. This compound undergoes photochlorination, where the methyl group is chlorinated to form a benzylidene dichloride (–CHCl2) or benzotrichloride (B165768) (–CCl3) group. google.comgoogle.com
Nitration: The resulting intermediate is then nitrated using mixed acids (HNO3/H2SO4) to introduce the nitro group at the 5-position.
A similar strategy can be envisioned for this compound starting from 4-bromo-2-fluorotoluene. The oxidation of a toluene to a benzoic acid can also be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide. chemicalbook.com
Table 2: Multi-Step Synthesis from Toluene Analogue
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Photochlorination | 2-Chloro-4-fluorotoluene | Cl₂ | 2-Chloro-4-fluorobenzylidene dichloride |
| 2 | Nitration | 2-Chloro-4-fluorobenzylidene dichloride | HNO₃, H₂SO₄ | 2-Chloro-4-fluoro-5-nitrobenzylidene dichloride |
| 3 | Hydrolysis/Oxidation | 2-Chloro-4-fluoro-5-nitrobenzylidene dichloride | H₂SO₄, H₂O | 2-Chloro-4-fluoro-5-nitrobenzoic acid |
Another synthetic route utilizes a ketone intermediate, which can later be converted into the carboxylic acid.
Acylation: The synthesis could start with a fluorinated aromatic compound, which undergoes Friedel-Crafts acylation to introduce an acetyl group (–COCH3), forming a ketone like 1-(2-fluorophenyl)ethanone.
Nitration: The ketone is then nitrated. The acetyl group is a meta-director, which, combined with the ortho, para-directing fluorine, would lead to the formation of 1-(2-fluoro-5-nitrophenyl)ethanone.
Bromination: Subsequent bromination would yield 1-(4-bromo-2-fluoro-5-nitrophenyl)ethanone.
Oxidation: The final step involves the oxidation of the acetyl group to a carboxylic acid. This can be achieved through the haloform reaction (using sodium hypobromite (B1234621) or hypochlorite) or with stronger oxidizing agents. A similar strategy is seen in the synthesis of 4-bromo-3-nitrobenzoic acid, where 4-bromoacetophenone is oxidized with KMnO4 to 4-bromobenzoic acid. quora.com
Green Chemistry Considerations and Atom Economy in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, minimizing waste and the use of hazardous substances. wjpmr.commdpi.com A key metric in this evaluation is atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comnih.gov
Atom Economy: Many classical synthetic methods for aromatic compounds have poor atom economy. nih.gov For example, electrophilic nitration using a mixture of nitric and sulfuric acids generates significant amounts of spent acid as a byproduct, leading to a low atom economy. rsc.org Substitution reactions, by their nature, are less atom-economical than addition or rearrangement reactions, where all reactant atoms are incorporated into the final product. nih.gov
Waste Reduction: The synthesis of this compound via classical routes involves stoichiometric amounts of strong acids and halogenating agents, resulting in considerable waste. For every kilogram of a fine chemical or pharmaceutical produced, it is estimated that 5 to 100 times that amount of chemical waste is generated. nih.gov
Greener Alternatives: Research into greener synthetic methods focuses on several areas:
Catalysis: Using catalytic rather than stoichiometric reagents can dramatically improve atom economy and reduce waste. rsc.org For instance, developing catalytic nitration systems that avoid the use of large quantities of sulfuric acid is an active area of research.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives is a core principle of green chemistry. nih.gov For example, using N-Bromosuccinimide (NBS) for bromination can be preferable to using elemental bromine.
Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com
The multi-step synthesis from toluene analogues, while involving several steps, can be designed to be more efficient if the byproducts are managed and reagents are recycled. The oxidation of toluenes to benzoic acids using molecular oxygen and a catalyst is a greener alternative to using stoichiometric permanganate or dichromate oxidants. chemicalbook.com
Reactivity Profiles and Transformational Chemistry of 4 Bromo 2 Fluoro 5 Nitrobenzoic Acid
Nucleophilic Aromatic Substitution Reactions on 4-Bromo-2-fluoro-5-nitrobenzoic acid
The benzene (B151609) ring in this compound is electron-deficient due to the powerful inductive and resonance effects of the nitro group and, to a lesser extent, the carboxylic acid and halogen substituents. This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically unfavorable for unactivated benzene rings. In this compound, both the fluorine and bromine atoms are positioned ortho and para, respectively, to the nitro group, placing them in activated positions for displacement by nucleophiles.
The generally accepted mechanism for SNAr involves two steps: the initial attack of a nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the halide ion to restore aromaticity. The stability of the Meisenheimer complex is significantly enhanced by electron-withdrawing groups at the ortho and para positions, which can delocalize the negative charge.
The bromine atom at the C4 position is situated para to the strongly deactivating nitro group at C5. This geometric arrangement provides substantial activation for nucleophilic substitution. The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This stabilization lowers the activation energy for the reaction, making the bromine atom a prime target for substitution by a wide range of nucleophiles.
In analogous systems like 4-chloro-2-fluoro-5-nitrobenzoic acid, studies have shown that nucleophilic substitution preferentially occurs at the C4 position, displacing the chlorine atom. Given the similar electronic environment and activation pattern, the bromine atom in this compound is expected to be the more reactive site for substitution under many conditions. Common nucleophiles such as amines, alkoxides, and thiolates can displace the bromide to form diverse derivatives.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution
| Position | Halogen | Relation to Nitro Group | Activation Level | Expected Reactivity |
|---|---|---|---|---|
| C4 | Bromine | Para | High | High |
Note: This table represents expected reactivity based on established principles of SNAr reactions. Actual experimental outcomes may vary with specific nucleophiles and reaction conditions.
The fluorine atom at the C2 position is ortho to the nitro group, which also strongly activates it toward nucleophilic displacement. The high electronegativity of fluorine creates a significant partial positive charge on the C2 carbon, making it an attractive site for nucleophilic attack. While typically a very poor leaving group in SN1 and SN2 reactions, fluoride (B91410) is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, which is accelerated by the strong inductive electron withdrawal of fluorine.
While the bromine at the para position is often the more labile leaving group, selective substitution of the fluorine atom can sometimes be achieved. Reaction conditions, including the nature of the nucleophile, solvent, and temperature, can be manipulated to influence the regioselectivity of the substitution. For instance, hard nucleophiles may preferentially attack the carbon bonded to fluorine. In sequential substitution reactions, after the bromine has been replaced, the newly introduced group can electronically influence the reactivity of the remaining fluorine atom, potentially facilitating its displacement in a subsequent step.
Nitro Group Transformations in this compound
The nitro group is a versatile functional group that can be transformed into other nitrogen-containing moieties, significantly altering the electronic properties and synthetic potential of the molecule.
The most common transformation of the aromatic nitro group is its reduction to a primary amine (amino group). This conversion is a key step in the synthesis of many pharmaceuticals and advanced materials, as it transforms a strongly electron-withdrawing group into a strongly electron-donating group. The reduction of the nitro group in this compound to yield 5-amino-4-bromo-2-fluorobenzoic acid can be accomplished using various established methods. These reductions are typically chemoselective, leaving the carboxylic acid and aryl halide groups intact.
Commonly employed methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This method is often clean and efficient.
Metal-Acid Systems: Utilizing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, most commonly hydrochloric acid (HCl). Stannous chloride (SnCl₂) in ethanol (B145695) is another effective reagent system.
Under controlled conditions with milder reducing agents, it is also possible to achieve partial reduction to the corresponding hydroxylamino derivative.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Description | Typical Conditions |
|---|---|---|
| H₂ / Pd-C | Catalytic hydrogenation | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure |
| Fe / HCl | Dissolving metal reduction | Aqueous ethanol, reflux |
The formation of 5-amino-4-bromo-2-fluorobenzoic acid opens up pathways for subsequent intramolecular or intermolecular reactions. The resulting amino group, being nucleophilic, can participate in tandem (one-pot) or sequential reactions to construct complex heterocyclic systems.
A prominent application is in the synthesis of benzimidazoles. Following the reduction of the nitro group, the resulting aniline (B41778) derivative can be made to react with an aldehyde or a carboxylic acid derivative. For instance, if the bromine atom at C4 is first substituted by an amino group, the reduction of the nitro group at C5 would generate a 1,2-phenylenediamine derivative. This intermediate can then undergo condensation with an aldehyde, followed by oxidative cyclization, to yield a substituted benzimidazole. This synthetic strategy is a cornerstone in medicinal chemistry for accessing this important heterocyclic scaffold. longdom.orgnih.govnih.gov
Carboxylic Acid Functional Group Chemistry of this compound
The carboxylic acid group (-COOH) is a key functional handle that allows for a variety of derivatization reactions, primarily at the carbonyl carbon. These reactions typically proceed without interfering with the substituents on the aromatic ring.
Standard transformations include esterification and amidation. For these reactions to occur, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This is commonly achieved by converting the carboxylic acid to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation, yielding 4-bromo-2-fluoro-5-nitrobenzoyl chloride. google.comgoogle.com
This highly reactive acyl chloride can then be readily treated with a wide array of nucleophiles:
Esterification: Reaction with an alcohol (R-OH) in the presence of a base (like pyridine (B92270) or triethylamine) produces the corresponding ester.
Amidation: Reaction with a primary or secondary amine (RNH₂ or R₂NH) yields the corresponding amide.
These reactions are fundamental for creating libraries of compounds for biological screening or for installing moieties that can modulate the physicochemical properties of the parent molecule.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 5-amino-4-bromo-2-fluorobenzoic acid |
| 4-chloro-2-fluoro-5-nitrobenzoic acid |
| 4-bromo-2-fluoro-5-nitrobenzoyl chloride |
| Palladium |
| Platinum(IV) oxide |
| Iron |
| Tin |
| Zinc |
| Stannous chloride |
| Thionyl chloride |
| Oxalyl chloride |
| Pyridine |
Esterification Reactions for Derivatization
The conversion of this compound to its corresponding esters is a common derivatization strategy. Esterification is typically achieved through acid-catalyzed condensation with an alcohol. The most common method for synthesizing esters from benzoic acids is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
For instance, the formation of methyl 4-bromo-2-fluoro-5-nitrobenzoate would involve reacting the parent acid with methanol. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of water yields the ester product. The reaction is reversible, and to drive it towards the product side, an excess of the alcohol is often used, or the water is removed as it is formed.
A general procedure for the esterification of a substituted nitrobenzoic acid involves dissolving the acid in the desired alcohol (e.g., methanol, ethanol) and adding a catalytic amount of a strong acid. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography. The resulting ester can then be isolated and purified using standard laboratory procedures.
Table 1: Representative Conditions for Acid-Catalyzed Esterification
| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |
|---|
Amidation and Peptide Coupling Analogues
The formation of amides from this compound is another crucial transformation, yielding compounds with a stable amide linkage. This reaction typically involves the coupling of the carboxylic acid with a primary or secondary amine. Due to the lower nucleophilicity of amines compared to alcohols, the carboxylic acid usually requires activation for the reaction to proceed efficiently.
A common method for amide synthesis is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-2-fluoro-5-nitrobenzoyl chloride is a highly reactive intermediate that readily reacts with an amine at room temperature or below to form the corresponding N-substituted amide. This method is advantageous for its high yields and the fact that the byproducts (SO₂ and HCl) are gaseous and easily removed.
In the context of more complex molecules, particularly in peptide synthesis, a wide array of specialized coupling reagents are employed to facilitate amide bond formation under mild conditions while minimizing side reactions like racemization. sigmaaldrich.combachem.com These reagents convert the carboxylic acid into an activated species in situ, which is then susceptible to nucleophilic attack by the amine.
Prominent classes of coupling reagents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions.
Phosphonium Salts: Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly effective. bachem.com
Aminium/Uronium Salts: This class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are among the most popular and efficient coupling reagents used in modern synthesis. sigmaaldrich.combachem.com
The choice of coupling reagent and reaction conditions allows for the synthesis of a wide variety of amide analogues of this compound with high yields and purity.
Table 2: Common Methods for Amide Bond Formation
| Method | Activating Agent / Coupling Reagent | Amine | Solvent | General Conditions | Product |
|---|---|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Primary or Secondary Amine | Aprotic (e.g., DCM, THF) | Room Temperature | N-substituted amide |
Derivatization and Chemical Building Block Applications of 4 Bromo 2 Fluoro 5 Nitrobenzoic Acid
Precursor in Heterocyclic Scaffold Synthesis
The reactivity of 4-bromo-2-fluoro-5-nitrobenzoic acid, and its close chemical analog 4-chloro-2-fluoro-5-nitrobenzoic acid, has been effectively leveraged in heterocyclic oriented synthesis. The halogens (bromo and fluoro) are susceptible to nucleophilic aromatic substitution, the nitro group can be readily reduced to an amine, and the carboxylic acid provides a handle for immobilization on a solid support or for further derivatization. This multi-functionality allows for a programmed sequence of reactions to build various heterocyclic cores.
Construction of Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Benzotriazoles)
This compound is a suitable precursor for the synthesis of important nitrogen-containing heterocycles like benzimidazoles and benzotriazoles. In a typical synthetic sequence, analogous to that developed for the chloro- version, the carboxylic acid is first anchored to a solid support, such as a Rink amide resin. This is followed by a nucleophilic aromatic substitution reaction where the bromo or fluoro group is displaced by a suitable nucleophile. Subsequently, the nitro group is reduced to an aniline (B41778) derivative. This diaminoaromatic system, now tethered to the resin, is primed for cyclization.
For the synthesis of benzimidazoles , the resin-bound diamine can be reacted with an aldehyde or a carboxylic acid derivative. Cyclative cleavage from the resin then yields the desired substituted benzimidazole.
For the construction of benzotriazoles , the aniline intermediate undergoes diazotization followed by intramolecular cyclization to form the triazole ring, which is then released from the solid support.
Synthesis of Condensed Ring Systems (e.g., Quinoxalinones, Benzodiazepinediones, Succinimides)
The utility of this building block extends to the creation of more complex, condensed ring systems that are prevalent in medicinal chemistry. Following a similar strategy of immobilization and functional group manipulation, a variety of fused heterocyclic structures can be accessed.
The general approach involves the initial immobilization of the benzoic acid on a solid phase, followed by substitution of a halogen, reduction of the nitro group to form an ortho-diaminoaromatic intermediate, and subsequent cyclization with an appropriate bifunctional reagent. This methodology has been successfully applied to the synthesis of the following scaffolds using the analogous chloro-compound:
| Heterocyclic System | General Cyclization Strategy |
| Quinoxalinones | The resin-bound ortho-phenylenediamine is reacted with an α-ketoester, leading to the formation of the fused six-membered pyrazinone ring. |
| Benzodiazepinediones | Cyclization of the solid-supported diamine with an N-protected α-amino acid, often activated with a coupling reagent, yields the seven-membered diazepine (B8756704) ring structure. |
| Succinimides | While not a condensed ring system in the same vein, the building block can be used to introduce a substituted aromatic moiety onto a succinimide (B58015) core through reactions involving the amino group after nitro reduction. |
Solid-Phase Synthesis Methodologies Utilizing this compound
The application of this compound in solid-phase synthesis offers significant advantages for the construction of chemical libraries. By anchoring the molecule to a resin, excess reagents and by-products from subsequent reaction steps can be easily removed by simple filtration and washing, streamlining the purification process.
A representative solid-phase synthesis workflow is outlined below:
Immobilization: The carboxylic acid group of this compound is coupled to a suitable solid support, commonly an amine-functionalized resin like Rink amide resin.
Diversification: The reactive halogen (typically the fluorine, which is more activated towards nucleophilic substitution) is displaced by a library of nucleophiles (e.g., amines, thiols).
Reduction: The nitro group is reduced to an amine, typically using a reducing agent like tin(II) chloride.
Cyclization: The resulting resin-bound ortho-diaminoaromatic is reacted with a second set of diverse reagents (e.g., aldehydes, ketones, α-ketoesters) to form the desired heterocyclic ring.
Cleavage: The final product is cleaved from the resin, often with trifluoroacetic acid, to yield the purified heterocyclic compound in solution.
This methodology allows for the rapid generation of a multitude of derivatives for screening purposes, highlighting the compound's role as a versatile building block in combinatorial chemistry.
Contribution to Supramolecular Chemistry and Crystal Engineering
The functional groups present on the this compound molecule provide distinct opportunities for directing intermolecular interactions, making it a compound of interest in the fields of supramolecular chemistry and crystal engineering. The carboxylic acid is a strong hydrogen bond donor and acceptor, while the bromine atom can act as a halogen bond donor.
Formation of Intermolecular Hydrogen-Bonded Architectures
Like most carboxylic acids, this compound is expected to form robust hydrogen-bonded synthons. The most common and stable of these is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic eight-membered ring motif. This dimerization is a powerful tool for assembling molecules into predictable one-dimensional chains or tapes.
Role in Halogen-Bonded Supramolecular Assemblies
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). quora.comnih.gov The bromine atom in this compound is a potential halogen bond donor. The strength of this interaction is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net
In this molecule, both the nitro group and the fluorine atom are strongly electron-withdrawing, which polarizes the C-Br bond. This effect creates a region of positive electrostatic potential on the outer surface of the bromine atom, known as a σ-hole, making it an effective halogen bond donor. researchgate.net This enhanced bromine atom can form directional halogen bonds with suitable acceptors, such as the oxygen atoms of the nitro or carboxylate groups on adjacent molecules, or with other co-crystallizing species containing Lewis basic sites (e.g., pyridyl nitrogen atoms). researchgate.net These halogen bonds can act in concert with or in competition to hydrogen bonds to direct the self-assembly of molecules in the solid state, providing a valuable tool for the rational design of crystal structures with specific topologies and properties. quora.comnih.gov
| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |
| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O), Nitro (O) | Forms robust dimers and extended networks, primary director of assembly. |
| Halogen Bond | Bromine (C-Br) | Nitro (O), Carboxylic Acid (C=O), or other Lewis bases | Provides directional control and secondary stabilization of the crystal lattice. |
Studies on Co-crystallization and Solid Solution Formation
While specific studies on the co-crystallization and solid solution formation of this compound are not extensively documented in publicly available literature, the behavior of structurally related substituted benzoic and nitrobenzoic acids provides a strong basis for understanding its potential in these areas. The formation of co-crystals and solid solutions is governed by intermolecular interactions, molecular size and shape, and the electronic properties of the constituent molecules.
Research on various substituted nitrobenzoic acids has demonstrated their propensity to form solid solutions. The likelihood of solid solution formation is significantly influenced by the nature and position of the substituents on the benzene (B151609) ring. Studies have shown that exchanging functional groups with similar sizes and electronic characteristics, such as chloro and methyl groups, can lead to the formation of stable solid solutions. The ability of a crystal lattice to accommodate a guest molecule is dependent on the subtle interplay of intermolecular interactions, which are altered by the replacement of substituents.
Furthermore, investigations into benzoic acid and its fluorinated derivatives have revealed the evolution from solid solutions to co-crystals with increasing degrees of fluorination. For instance, benzoic acid combined with monofluorobenzoic acids tends to form solid solutions, whereas with pentafluorobenzoic acid, it forms a distinct co-crystal. This transition is steered by the geometric position of the fluorine atoms and their ability to participate in hydrogen and halogen bonding. Some combinations have even exhibited a novel crystalline entity with characteristics of both a solid solution and a co-crystal.
Given the structural features of this compound—a carboxylic acid group for hydrogen bonding, and bromo, fluoro, and nitro groups that can participate in various non-covalent interactions—it is a prime candidate for the formation of co-crystals and solid solutions with other organic molecules. The presence of both a hydrogen bond donor (the carboxylic acid) and multiple acceptors, along with the potential for halogen bonding, suggests that this compound could be a versatile component in crystal engineering.
Table 1: Factors Influencing Co-crystallization and Solid Solution Formation
| Factor | Influence on Crystal Formation | Relevance to this compound |
| Hydrogen Bonding | Primary interaction for forming dimers and extended networks. | The carboxylic acid group is a strong hydrogen bond donor and acceptor. |
| Halogen Bonding | Directional interactions involving bromine and fluorine atoms can guide crystal packing. | The bromo and fluoro substituents can act as halogen bond donors and acceptors, respectively. |
| π-π Stacking | Interactions between aromatic rings contribute to crystal stability. | The substituted benzene ring can participate in stacking interactions. |
| Molecular Shape and Size | Compatibility in shape and size between molecules is crucial for solid solution formation. | The substituents will influence the overall shape and how it packs with other molecules. |
| Electronic Effects | Electron-withdrawing/donating nature of substituents affects intermolecular interactions. | The nitro, fluoro, and bromo groups are all electron-withdrawing, influencing the electrostatic potential of the molecule. |
Utilization in Advanced Materials Science and Polymer Chemistry
Design and Synthesis of Materials with Tunable Electronic Properties
The application of this compound in the design and synthesis of materials with tunable electronic properties, such as organic semiconductors or conductive polymers, is an area of significant potential, though specific examples in the literature are not widespread. The electronic properties of organic materials are intrinsically linked to their molecular structure, particularly the arrangement of electron-donating and electron-withdrawing groups and the potential for extended conjugation.
The structure of this compound, with its electron-withdrawing nitro, fluoro, and bromo substituents, makes it an interesting building block for creating electron-deficient π-conjugated systems. Such systems are fundamental components in n-type organic semiconductors, which are essential for the fabrication of organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Derivatization of the carboxylic acid group would allow for the incorporation of this substituted aromatic ring into larger conjugated molecules. For example, through esterification or amidation reactions followed by cross-coupling reactions (e.g., Suzuki or Stille coupling) at the bromine position, it would be possible to synthesize novel chromophores and fluorophores. The electronic properties of these resulting materials could be fine-tuned by the choice of the coupling partner, thereby influencing the material's absorption and emission spectra, as well as its charge transport characteristics.
Integration into Functional Polymer Systems
While direct reports on the integration of this compound into functional polymer systems are limited, its reactive functional groups suggest its utility as a monomer or a functional additive. The carboxylic acid and the bromo functionalities provide handles for polymerization and post-polymerization modification, respectively.
For instance, the carboxylic acid group can be converted to an acid chloride, which can then undergo polycondensation reactions with diamines to form polyamides, or with diols to form polyesters. The resulting polymers would have the 4-bromo-2-fluoro-5-nitrophenyl moiety as a repeating unit. The presence of the halogen and nitro groups would impart specific properties to the polymer, such as increased thermal stability, altered solubility, and a high refractive index.
Furthermore, the bromo group on the polymer backbone could be used for post-polymerization modification. This would allow for the introduction of other functional groups through reactions like Suzuki or Sonogashira coupling, enabling the synthesis of a wide range of functional polymers with tailored properties for specific applications, such as gas separation membranes, flame-retardant materials, or polymer-based sensors.
Intermediate in the Synthesis of Complex Organic Molecules
This compound is a valuable building block for the synthesis of more complex organic molecules, particularly heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The multiple reactive sites on the molecule—the carboxylic acid, the bromine atom, the fluorine atom, and the nitro group—allow for a variety of chemical transformations.
A notable example of its utility is in the synthesis of kinase inhibitors. The protein kinase inhibitor Binimetinib contains a (4-bromo-2-fluorophenyl)amino fragment, indicating that a derivative of 4-bromo-2-fluorobenzoic acid could be a key precursor. nih.gov The synthetic strategy would likely involve the reduction of the nitro group to an amine, which can then participate in forming the crucial amino-linkage.
Furthermore, a patent has described the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate from a related starting material, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. This transformation highlights the potential for converting the nitro group of this compound into other functional groups, such as a cyano group, which is a versatile precursor for various heterocycles. google.com
The reactivity of similar compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, in the solid-phase synthesis of diverse heterocyclic scaffolds further underscores the potential of this compound as a synthetic intermediate. By immobilizing the benzoic acid onto a solid support, the other reactive sites can be selectively manipulated to build complex heterocyclic systems like benzimidazoles, quinoxalinones, and benzodiazepines.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Fluoro 5 Nitrobenzoic Acid and Its Derivatives
X-ray Crystallography and Diffraction Analysis
Single Crystal X-ray Diffraction for Precise Molecular Geometry
Single crystal X-ray diffraction is a powerful analytical technique that provides the most precise information about the three-dimensional structure of a molecule. By irradiating a single crystal of 4-bromo-2-fluoro-5-nitrobenzoic acid with an X-ray beam, the diffraction pattern of the X-rays can be used to determine the exact position of each atom in the molecule. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, which are critical for a complete understanding of the molecule's geometry.
The data obtained from this analysis would allow for the creation of a detailed structural model of the molecule. For a compound like this compound, this would reveal the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid, nitro, and halogen substituents.
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | The space group provides more detailed information about the symmetry elements within the crystal. |
| a (Å) | 7.5 | The length of one of the crystal lattice axes. |
| b (Å) | 15.2 | The length of one of the crystal lattice axes. |
| c (Å) | 8.1 | The length of one of the crystal lattice axes. |
| α (°) | 90 | The angle between the b and c axes. |
| β (°) | 105 | The angle between the a and c axes. |
| γ (°) | 90 | The angle between the a and b axes. |
| Volume (ų) | 920 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Note: The data in this table is illustrative and represents typical values for similar organic molecules. It is not experimentally determined data for this compound.
Investigation of Crystal Packing and Lattice Interactions
Beyond the structure of a single molecule, X-ray diffraction also elucidates how molecules are arranged in the crystal, a phenomenon known as crystal packing. This arrangement is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds, often leading to the formation of dimers. The bromine and fluorine atoms can also participate in halogen bonding and other dipole-dipole interactions, while the nitro group can influence packing through its strong dipole moment. Understanding these interactions is crucial as they dictate the material's physical properties, including melting point, solubility, and stability.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule that represents the region in space where the electron density of the molecule is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the distance to the nearest atom outside the surface (d_norm), one can visualize close intermolecular contacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
Multi-Dimensional ¹H and ¹³C NMR for Structural Confirmation and Elucidation
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum would show distinct signals for the two aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the benzene ring relative to the substituents. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the type of carbon (aromatic, carbonyl) and the nature of the attached substituents.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. COSY identifies protons that are coupled to each other, while HSQC correlates protons with the carbons they are directly attached to. HMBC reveals longer-range correlations between protons and carbons, which is crucial for piecing together the complete molecular structure.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-COOH | - | ~165 |
| C2-F | - | ~160 (d, ¹JCF ≈ 250 Hz) |
| C3-H | ~8.2 | ~115 (d, ²JCF ≈ 25 Hz) |
| C4-Br | - | ~120 |
| C5-NO₂ | - | ~150 |
| C6-H | ~8.0 | ~125 (d, ³JCF ≈ 5 Hz) |
| COOH | ~13.5 | - |
Note: The data in this table represents predicted chemical shift ranges and coupling constants based on typical values for similar functional groups and substitution patterns. It is not experimentally determined data for this compound.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While this compound itself is achiral and has limited conformational flexibility, advanced NMR techniques are vital for studying its derivatives or its interactions with other molecules. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the spatial proximity of atoms. blogspot.comacdlabs.com These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. columbia.edulibretexts.org
This information is invaluable for determining stereochemistry in chiral derivatives and for analyzing the preferred conformation of flexible side chains. blogspot.com For example, these techniques could be used to study the orientation of the carboxylic acid group relative to the plane of the benzene ring or to determine the binding mode of the molecule to a receptor. Conformational analysis using NMR, often in conjunction with computational modeling, provides insights into the dynamic behavior of molecules in solution. nih.govresearchgate.netauremn.org.br
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive analytical method for identifying the functional groups and probing the structural details of molecules. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light, a vibrational spectrum is generated that serves as a unique molecular fingerprint.
Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional moieties. For this compound, the FT-IR spectrum is expected to exhibit a series of distinct absorption bands corresponding to its constituent parts.
The analysis of related substituted benzoic acids allows for the prediction of the principal vibrational modes. For instance, studies on various nitrobenzoic acids and aminobromobenzoic acids provide a basis for assigning the expected frequencies. researchgate.netijtsrd.com
Key functional group vibrations for this compound would include:
Carboxylic Acid Group (-COOH): This group gives rise to several characteristic bands. A broad O-H stretching band is anticipated in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. The C=O (carbonyl) stretching vibration is a strong, sharp band typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. The position of this band can be influenced by intramolecular hydrogen bonding and the electronic effects of the other ring substituents. nih.gov
Nitro Group (-NO₂): The nitro group is characterized by two distinct stretching vibrations: the asymmetric stretch (νas) typically appearing in the 1500-1560 cm⁻¹ range, and the symmetric stretch (νs) which is found at lower frequencies, generally between 1335 and 1370 cm⁻¹. researchgate.net
Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Carbon-Halogen Bonds (C-Br, C-F): The C-F stretching vibration is expected to produce a strong band in the 1100-1300 cm⁻¹ region. The C-Br stretching vibration occurs at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
The following table summarizes the expected FT-IR vibrational frequencies and their assignments for this compound, based on data from analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| NO₂ Asymmetric Stretch | 1500-1560 | Strong |
| NO₂ Symmetric Stretch | 1335-1370 | Strong |
| C-F Stretch | 1100-1300 | Strong |
| C-Br Stretch | 500-650 | Medium |
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. A key difference is that non-polar bonds with symmetrical vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR spectra.
For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring and the nitro group. The symmetric stretching of the nitro group, for example, often yields a strong Raman signal. Similarly, the aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, are typically prominent in the Raman spectrum.
Based on studies of related compounds like 2-amino-5-bromobenzoic acid, the C=O stretching mode is also expected to show a strong intensity in the Raman spectrum, often enhanced by conjugation with the phenyl ring. ijtsrd.com
The following table outlines some of the key vibrational modes expected to be prominent in the Raman spectrum of this compound.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1670-1700 | Strong |
| C=C Stretch (Aromatic) | 1580-1620 | Strong |
| NO₂ Symmetric Stretch | 1335-1370 | Strong |
| Aromatic Ring Breathing Mode | ~1000 | Strong |
| C-Br Stretch | 500-650 | Medium |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of a compound. For this compound (C₇H₃BrFNO₄), the theoretical monoisotopic mass can be calculated with high precision.
The calculated monoisotopic mass of this compound is approximately 262.9229 Da. nih.gov An experimental HRMS measurement would be expected to confirm this value to within a few parts per million (ppm), thus confirming the elemental composition.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity and separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for monitoring the progress of a chemical reaction.
In the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with a small amount of an acid like formic acid to ensure proper ionization. ajrconline.orglcms.cz The compound would be separated from any impurities or starting materials, and the eluent would be introduced into the mass spectrometer.
The mass spectrometer would be set to monitor for the expected m/z of the deprotonated molecule ([M-H]⁻) in negative ion mode, or the protonated molecule ([M+H]⁺) in positive ion mode. By monitoring the intensity of this specific m/z over the course of the chromatographic separation, a peak corresponding to this compound can be identified. The area of this peak is proportional to the amount of the compound present, allowing for quantitative analysis and purity assessment. LC-MS is also instrumental in identifying byproducts in a reaction mixture by analyzing the m/z values of other eluting peaks. Research on other nitrobenzoic acids has demonstrated the utility of LC-MS in their detection and quantification. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
For this compound, the primary chromophore is the nitro-substituted benzene ring. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid group, along with the halogen substituents, will influence the energy of the electronic transitions. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. For comparison, 4-nitrobenzoic acid shows a strong absorption band around 268 nm. The UV-Vis spectrum of this compound is expected to show characteristic absorptions in the ultraviolet range, likely with shifts in λmax due to the specific substitution pattern on the aromatic ring. Analysis of the UV/Visible spectrum of a related compound, 4-bromobenzoic acid, provides a reference for the electronic transitions of the substituted benzene ring. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, this method provides valuable insights into the electronic structure, conjugation, and the influence of various substituents on the chromophore. The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the electronic transitions possible within the molecule.
In substituted benzoic acids, the primary chromophore is the benzene ring, which exhibits characteristic absorption bands arising from π → π* transitions. The presence of substituents such as a carboxyl group (-COOH), a nitro group (-NO₂), a bromine atom (-Br), and a fluorine atom (-F) on the benzene ring in this compound significantly modifies its electronic absorption spectrum compared to unsubstituted benzene. These modifications are due to the electronic effects of the substituents, including their ability to extend conjugation and the presence of non-bonding electrons that can participate in n → π* transitions.
The carboxyl and nitro groups are deactivating groups that can extend the π-conjugated system of the benzene ring. The nitro group, in particular, is a strong chromophore and is known to cause a bathochromic (red) shift in the absorption maxima. The lone pair electrons on the oxygen atoms of the nitro and carboxyl groups can also lead to n → π* transitions, which are typically of lower intensity compared to π → π* transitions. Halogen substituents like bromine and fluorine act as auxochromes, which can also influence the absorption characteristics through their inductive and mesomeric effects.
For instance, the UV-Vis spectrum of 2-nitrobenzoic acid shows characteristic absorption bands that are influenced by the presence of both the carboxyl and nitro groups. Similarly, the spectrum of 4-bromobenzoic acid reveals the effect of a halogen substituent on the benzoic acid chromophore.
| Compound Name | Solvent | λmax (nm) | Log ε | Reference |
| 2-Nitrobenzoic acid | Data not specified | 265 | 3.6 | nist.gov |
| 4-Bromobenzoic acid | Data not specified | 244 | 4.2 | nist.gov |
This table is interactive. Click on the headers to sort the data.
The data from these related compounds suggest that this compound would likely exhibit complex absorption patterns in the UV region. The strong electron-withdrawing nature of the nitro group, combined with the carboxyl group and the halogen substituents, would lead to significant shifts in the absorption maxima corresponding to the π → π* transitions of the benzene ring. The presence of the nitro group is also expected to give rise to a distinct, lower-intensity n → π* transition.
The combined electronic effects of the bromo, fluoro, and nitro substituents on the benzoic acid framework would result in a unique UV-Vis spectrum. A detailed study of this compound and its derivatives using UV-Vis spectroscopy would be invaluable for elucidating the precise nature of their electronic transitions and the extent of conjugation within these molecules. Such research would involve dissolving the compounds in various solvents to observe any solvatochromic shifts, which can provide further information about the polarity of the ground and excited states.
Computational and Theoretical Chemistry Investigations of 4 Bromo 2 Fluoro 5 Nitrobenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are central to predicting the geometry, electronic properties, and vibrational spectra of compounds like 4-Bromo-2-fluoro-5-nitrobenzoic acid.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the one with the minimum energy. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable conformation.
Conformational analysis is particularly important for the carboxylic acid group (-COOH), which can rotate relative to the benzene (B151609) ring. DFT calculations can identify the most stable rotational isomer (conformer) by comparing their relative energies. For instance, studies on similar benzoic acid derivatives often reveal the existence of different conformers, with their relative stability influenced by intramolecular hydrogen bonding and steric effects. researchgate.netresearchgate.net The optimized geometric parameters, such as the bond lengths between carbon, bromine, fluorine, nitrogen, and oxygen atoms, and the planarity of the benzene ring, are critical for understanding the molecule's structural characteristics.
Interactive Data Table: Representative Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data obtained from DFT geometry optimization. The values are hypothetical and based on typical bond lengths and angles for similar molecules.
| Parameter | Value |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C-N Bond Length | ~1.47 Å |
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length | ~1.36 Å |
| O-H Bond Length | ~0.97 Å |
| C-C-C Bond Angle (ring) | ~120° |
| O=C-O Bond Angle | ~123° |
Electronic Structure Characterization (HOMO-LUMO Energy Gaps, Orbital Analysis)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. aip.org A smaller gap suggests that the molecule is more reactive.
For this compound, the electron-withdrawing nature of the nitro (-NO2), fluoro (-F), and bromo (-Br) groups, as well as the carboxylic acid group, would be expected to lower the energies of both the HOMO and LUMO. Orbital analysis would reveal the distribution of these orbitals across the molecule, indicating which atoms are most involved in electron donation and acceptance. Typically, the HOMO is distributed over the aromatic ring, while the LUMO is often localized on the nitro group in nitroaromatic compounds.
Interactive Data Table: Representative Frontier Orbital Energies (Hypothetical) This table shows typical energy values for HOMO, LUMO, and the energy gap as determined by DFT calculations.
| Parameter | Energy (eV) |
| HOMO Energy | ~ -7.5 |
| LUMO Energy | ~ -3.0 |
| HOMO-LUMO Gap | ~ 4.5 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map indicate regions of varying electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and nitro groups, making them sites for electrophilic interaction. The hydrogen atom of the carboxylic acid group would exhibit a positive potential (blue), indicating its acidic nature and susceptibility to nucleophilic attack. researchgate.net
Prediction of Vibrational Spectra and Comparison with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands. researchgate.netscirp.org
For this compound, theoretical vibrational analysis would predict characteristic frequencies for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the asymmetric and symmetric stretches of the NO2 group, and various vibrations associated with the substituted benzene ring. Discrepancies between calculated and experimental frequencies, often due to the neglect of anharmonicity in the calculations and solvent effects in experiments, can be corrected using scaling factors. researchgate.net
Interactive Data Table: Representative Predicted Vibrational Frequencies (Hypothetical) This table presents a selection of important vibrational modes and their typical calculated frequencies.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3500 |
| C-H Stretch (Aromatic) | ~3100 |
| C=O Stretch (Carbonyl) | ~1700 |
| N-O Asymmetric Stretch | ~1550 |
| N-O Symmetric Stretch | ~1350 |
| C-F Stretch | ~1250 |
| C-Br Stretch | ~600 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. semanticscholar.org
Intermolecular Interaction Energy Analysis in Crystalline States
In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Computational methods can be used to analyze and quantify the energies of these interactions, which are crucial for understanding the crystal packing and physical properties of the solid.
For this molecule, the primary intermolecular interaction would likely be hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers, a common structural motif for carboxylic acids. nih.govresearchgate.net Other significant interactions could include halogen bonding involving the bromine atom, dipole-dipole interactions due to the polar nitro and fluoro groups, and π-π stacking interactions between the aromatic rings. By calculating the interaction energies, it is possible to determine the relative importance of these different forces in stabilizing the crystal structure.
Reaction Mechanism Elucidation through Computational Modeling
A thorough review of scientific literature reveals a notable absence of specific computational studies focused on elucidating the reaction mechanisms of this compound. While computational chemistry is a powerful tool for investigating reaction pathways, transition states, and activation energies, dedicated research applying these methods to this particular compound has not been published in available scholarly sources.
Typically, the elucidation of reaction mechanisms for a molecule like this compound through computational modeling would involve the use of quantum chemical methods, such as Density Functional Theory (DFT). Such studies would aim to:
Map Potential Energy Surfaces: To identify the lowest energy pathways for various potential reactions, such as nucleophilic aromatic substitution, electrophilic substitution, or reactions involving the carboxylic acid group.
Identify and Characterize Stationary Points: This includes the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states.
Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy, which is a key indicator of reaction kinetics.
Analyze Substituent Effects: Computational models would allow for a systematic investigation into how the bromo, fluoro, and nitro substituents, along with the carboxylic acid group, influence the electron distribution in the aromatic ring and thereby affect its reactivity and the regioselectivity of its reactions.
For instance, in the context of nucleophilic aromatic substitution (SNAr), a likely reaction pathway for this electron-deficient aromatic ring, computational modeling could provide precise data on the energies of the Meisenheimer complex (the intermediate σ-complex) and the associated transition states for nucleophilic attack at the various positions on the ring. This would help in predicting which of the leaving groups (bromo or fluoro) would be more readily substituted and under what conditions.
Similarly, for reactions involving the carboxylic acid group, such as esterification or decarboxylation, computational studies could model the reaction pathways and provide insights into the transition state structures and energy barriers, thereby explaining the conditions required for these transformations.
Despite the potential for such insightful analyses, the scientific community has yet to publish specific computational investigations into the reaction mechanisms of this compound. Consequently, there are no detailed research findings or corresponding data tables of computed energies or geometric parameters for its reaction pathways to report at this time. Future computational work in this area would be invaluable for a deeper, quantitative understanding of the chemical behavior of this compound.
Unexplored Avenues and Future Research Perspectives for 4 Bromo 2 Fluoro 5 Nitrobenzoic Acid
Development of Asymmetric Synthetic Routes to Chiral Derivatives
The development of enantiomerically pure molecules is crucial in fields such as medicinal chemistry and materials science. researchgate.net The structure of 4-bromo-2-fluoro-5-nitrobenzoic acid offers several opportunities for the development of asymmetric synthetic routes to chiral derivatives.
Future research could focus on:
Catalytic Asymmetric Hydrogenation: The nitro group can be reduced to an amine. This transformation, if performed asymmetrically, could yield a chiral amine. Subsequent derivatization of the amine and the carboxylic acid could lead to a variety of chiral molecules.
Chiral Amide and Ester Formation: The carboxylic acid group is a prime handle for derivatization. The use of chiral alcohols or amines, or the application of chiral catalysts in esterification or amidation reactions, could produce a wide array of chiral derivatives. rsc.org Modern racemization-free coupling reagents could be particularly advantageous in this context. rsc.org
Asymmetric C-H Functionalization: While challenging, the direct asymmetric functionalization of the C-H bond on the aromatic ring would be a highly innovative approach to introduce chirality.
| Transformation | Functional Group Involved | Potential Chiral Product | Key Research Focus |
|---|---|---|---|
| Asymmetric Reduction | Nitro group | Chiral 4-bromo-2-fluoro-5-aminobenzoic acid derivative | Development of novel chiral catalysts |
| Asymmetric Esterification | Carboxylic acid | Chiral ester derivative | Use of chiral alcohols or catalysts |
| Asymmetric Amidation | Carboxylic acid | Chiral amide derivative | Application of chiral amines and racemization-free coupling agents |
Investigation of Catalytic Applications Involving this compound Scaffolds
The electronic properties and substitution pattern of this compound suggest that its derivatives could serve as ligands or scaffolds in catalysis. ccspublishing.org.cn
Future research directions include:
Ligand Development for Cross-Coupling Reactions: The carboxylic acid and the amino group (after reduction of the nitro group) can be used to coordinate with metal centers. The electronic effects of the fluorine, bromine, and residual nitro or other functional groups could tune the catalytic activity of the metal complex.
Organocatalysis: Derivatives of this molecule, particularly those with the chiral amine, could be explored as organocatalysts for various asymmetric transformations.
Photocatalysis: The nitroaromatic system can be photochemically active. Investigating the potential of this scaffold in photoredox catalysis could open up new reaction pathways.
Expanding the Scope of Material Science Applications beyond Electronic Properties
Organofluorine compounds are known for their unique properties and wide-ranging applications in materials science. researchgate.netwikipedia.org While the electronic properties of derivatives of this compound are of interest, other material science applications remain largely unexplored.
Potential research avenues include:
Fluoropolymers: Incorporation of this functionalized aromatic unit into polymer backbones could lead to new fluoropolymers with tailored thermal, mechanical, and optical properties. nih.gov
Liquid Crystals: The rigid aromatic core and the potential for introducing various functional groups make derivatives of this compound interesting candidates for the design of novel liquid crystalline materials.
Biomaterials: The unique combination of functional groups could be exploited to create biocompatible materials for applications such as drug delivery or tissue engineering.
| Material Class | Key Feature of this compound | Potential Application |
|---|---|---|
| Fluoropolymers | Fluorine substitution, aromatic backbone | High-performance plastics, coatings |
| Liquid Crystals | Rigid core, tunable functionality | Displays, sensors |
| Biomaterials | Biocompatibility of organofluorine compounds, functional handles for bioconjugation | Drug delivery systems, medical implants |
Advanced Studies in Host-Guest Chemistry and Self-Assembly
The principles of host-guest chemistry rely on non-covalent interactions to form well-defined supramolecular assemblies. wikipedia.org The aromatic ring and the functional groups of this compound make it an interesting building block for such systems.
Future research could explore:
Anion Recognition: The electron-deficient nature of the aromatic ring, enhanced by the nitro and fluorine substituents, suggests that derivatives could act as hosts for anionic guests.
Self-Assembled Monolayers: The carboxylic acid can be used to anchor the molecule to surfaces, and the other functional groups can be tailored to control intermolecular interactions, leading to the formation of ordered self-assembled monolayers.
Fluorinated Guest Interactions: The fluorine atom can participate in specific non-covalent interactions, such as halogen bonding and interactions with aromatic systems. researchgate.net Investigating how these interactions can be used to control the binding of this molecule as a guest within larger host systems is a promising area. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. researchgate.netnih.gov The synthesis and derivatization of this compound are well-suited for integration into flow chemistry platforms.
Future research should focus on:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the parent compound and its key derivatives would enable more efficient and safer production.
Automated Derivatization: Combining flow chemistry with robotic systems would allow for the rapid and automated synthesis of a library of derivatives for screening in various applications, such as drug discovery or materials science. rsc.org
In-line Analysis and Optimization: Integrating analytical techniques directly into the flow system would enable real-time monitoring and optimization of reaction conditions.
Multi-Disciplinary Approaches for Novel Chemical System Design
The design of novel chemical systems with desired properties can be accelerated by combining synthetic chemistry with computational modeling and data-driven approaches. longdom.org
Future research in this area could involve:
Computational Screening: Using computational methods to predict the properties of virtual derivatives of this compound could help to prioritize synthetic targets for specific applications. chemrxiv.org
Machine Learning for Reaction Optimization: Machine learning algorithms could be used to analyze experimental data and predict the optimal conditions for the synthesis and derivatization of this compound.
Systems Chemistry: Exploring the behavior of this molecule in complex chemical networks and its potential to participate in emergent phenomena could lead to the discovery of entirely new functionalities.
Q & A
Q. Critical Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 80°C | 75–80 | 90 |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–65 | 95 |
Advanced Question: How to address conflicting regioselectivity during nitration of 4-bromo-2-fluorobenzoic acid?
Answer:
The nitro group may erroneously occupy position 3 or 6 due to steric/electronic effects. To ensure position 5 selectivity:
- Directing Group Strategy : Protect the carboxylic acid as a methyl ester to reduce deactivating effects.
- Low-Temperature Nitration : Use fuming HNO₃ at –10°C to slow reaction kinetics and favor thermodynamically controlled products.
- Validation : Confirm regiochemistry via ¹H NMR (NOE experiments) or X-ray crystallography .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent positions (e.g., nitro group deshields adjacent protons).
- IR Spectroscopy : Confirm carboxylic acid (1700–1750 cm⁻¹) and nitro (1520, 1350 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validate molecular ion [M–H]⁻ at m/z 282.93 (calculated) .
Advanced Question: How to resolve discrepancies in melting point data for this compound?
Answer:
Reported melting points may vary due to polymorphism or impurities.
- Recrystallization Optimization : Use solvent systems like DMSO/H₂O or THF/hexane to isolate the most stable polymorph.
- DSC Analysis : Perform differential scanning calorimetry to confirm thermal behavior.
- Cross-Reference : Compare with structurally analogous compounds (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid, mp 210–215°C) .
Basic Question: What are the primary applications in organic synthesis?
Answer:
This compound serves as:
- Pharmaceutical Intermediate : For kinase inhibitors or antimicrobial agents.
- Cross-Coupling Substrate : Suzuki-Miyaura reactions using its boronic acid derivative (e.g., 4-bromo-2-fluorophenylboronic acid) .
Advanced Question: How does the nitro group influence electrophilic substitution reactions?
Answer:
The nitro group is a strong meta-directing, deactivating moiety. Challenges include:
- Competitive Reactivity : Bromine at position 4 may hinder further substitution.
- Mitigation : Use Pd-catalyzed C–H activation or photoredox catalysis to bypass electronic limitations.
- Case Study : Nitro-to-amine reduction (SnCl₂/HCl) yields 5-amino derivatives for functionalization .
Basic Question: What safety protocols are required for handling this compound?
Answer:
- Storage : Keep at –20°C in airtight, light-resistant containers to prevent decomposition.
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (skin/eyes).
- Waste Disposal : Neutralize with NaHCO₃ before aqueous disposal .
Advanced Question: How to design stability studies for this compound under varying pH?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
